An In-depth Technical Guide to (E)-4-cyclohexylbut-2-enal: Properties, Synthesis, and Applications
An In-depth Technical Guide to (E)-4-cyclohexylbut-2-enal: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(E)-4-cyclohexylbut-2-enal , a versatile α,β-unsaturated aldehyde, holds significant potential as a building block in organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features, combining a reactive conjugated aldehyde system with a bulky, lipophilic cyclohexyl group, make it an attractive intermediate for creating complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers in the pharmaceutical and chemical industries.
Physicochemical and Spectroscopic Profile
(E)-4-cyclohexylbut-2-enal is a C10 aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol [1]. Its structure features a trans-configured double bond conjugated to an aldehyde functional group, with a cyclohexyl moiety at the γ-position.
Table 1: Physicochemical Properties of (E)-4-cyclohexylbut-2-enal
| Property | Value | Source |
| IUPAC Name | (E)-4-cyclohexylbut-2-enal | PubChem[1] |
| Molecular Formula | C₁₀H₁₆O | PubChem[1] |
| Molecular Weight | 152.23 g/mol | PubChem[1] |
| CAS Number | 4404-92-6 | PubChem[1] |
| Canonical SMILES | C1CCC(CC1)C/C=C/C=O | PubChem[1] |
| InChIKey | BRQHJPHHSBUZPY-SNAWJCMRSA-N | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules[2]. For (E)-4-cyclohexylbut-2-enal, the key diagnostic signals in the ¹H NMR spectrum would include the aldehydic proton, the vinylic protons, and the protons of the cyclohexyl ring. The aldehydic proton is expected to appear as a doublet in the downfield region (typically δ 9.0-10.0 ppm) due to coupling with the adjacent vinylic proton. The vinylic protons will exhibit characteristic chemical shifts and coupling constants, with the trans-configuration resulting in a large coupling constant (typically 11-18 Hz) between the α and β protons[3]. The protons of the cyclohexyl ring will appear in the upfield region.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be highly deshielded, appearing in the range of 190-200 ppm. The α and β carbons of the conjugated system will also have distinct chemical shifts, with the β-carbon being more downfield than the α-carbon due to the electron-withdrawing effect of the carbonyl group[3][4].
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying functional groups within a molecule. For (E)-4-cyclohexylbut-2-enal, the most prominent absorption band will be the C=O stretch of the conjugated aldehyde, which is expected in the region of 1710-1685 cm⁻¹[5]. The C=C stretch of the conjugated double bond will appear around 1640 cm⁻¹. Additionally, the characteristic C-H stretching of the aldehydic proton can be observed as one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹[5][6].
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (E)-4-cyclohexylbut-2-enal, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (152.23). The fragmentation pattern of α,β-unsaturated aldehydes can be complex, but common fragmentation pathways include cleavage of the cyclohexyl ring and fragmentation of the butenal chain[7].
Synthesis and Reactivity
The synthesis of (E)-4-cyclohexylbut-2-enal can be approached through several established synthetic methodologies for α,β-unsaturated aldehydes.
Synthetic Strategies
One of the most common and effective methods for the synthesis of α,β-unsaturated aldehydes is the Aldol Condensation . This reaction involves the base- or acid-catalyzed reaction of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield the α,β-unsaturated product. For the synthesis of (E)-4-cyclohexylbut-2-enal, a plausible route would involve the condensation of cyclohexylacetaldehyde with acetaldehyde.
Another powerful method is the Wittig Reaction , which allows for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide[3]. To synthesize (E)-4-cyclohexylbut-2-enal via this route, cyclohexanecarboxaldehyde could be reacted with a suitable two-carbon phosphorus ylide bearing a protected aldehyde functionality. The Wittig reaction is particularly advantageous for controlling the geometry of the double bond, which is crucial for obtaining the desired (E)-isomer[3].
Experimental Protocol: Illustrative Aldol Condensation
The following is a generalized protocol for the synthesis of an α,β-unsaturated aldehyde via an aldol condensation. Note: This is an illustrative example and would require optimization for the specific synthesis of (E)-4-cyclohexylbut-2-enal.
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Reaction Setup: A solution of cyclohexylacetaldehyde in a suitable solvent (e.g., ethanol, THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Base Addition: A solution of a base, such as sodium hydroxide or potassium hydroxide, in water or ethanol is added dropwise to the aldehyde solution at a controlled temperature (often cooled in an ice bath to manage the exothermic reaction).
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Acetaldehyde Addition: Acetaldehyde is then added slowly to the reaction mixture.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, the mixture is neutralized with a dilute acid and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
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Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (E)-4-cyclohexylbut-2-enal.
Caption: Aldol condensation route to (E)-4-cyclohexylbut-2-enal.
Reactivity Profile
The reactivity of (E)-4-cyclohexylbut-2-enal is dominated by the presence of the α,β-unsaturated aldehyde functionality. This conjugated system offers two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition).
1,4-Conjugate Addition (Michael Addition): This is a key reaction for α,β-unsaturated carbonyl compounds. Soft nucleophiles, such as enamines, organocuprates (Gilman reagents), and thiols, preferentially attack the electrophilic β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide range of substituents at the β-position.
1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly. This leads to the formation of allylic alcohols after workup.
Reduction: The aldehyde and the double bond can be selectively reduced. Sodium borohydride (NaBH₄) will typically reduce the aldehyde to the corresponding allylic alcohol, (E)-4-cyclohexylbut-2-en-1-ol. Catalytic hydrogenation (e.g., with H₂/Pd-C) can reduce both the aldehyde and the double bond to yield 4-cyclohexylbutan-1-ol.
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, (E)-4-cyclohexylbut-2-enoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
Caption: Reactivity of (E)-4-cyclohexylbut-2-enal.
Applications in Drug Discovery and Development
The structural motifs present in (E)-4-cyclohexylbut-2-enal are of significant interest in medicinal chemistry. The cyclohexyl group is a common substituent in many approved drugs, where it can serve as a bioisostere for a phenyl or tert-butyl group, often improving metabolic stability and modulating lipophilicity[8][9]. The α,β-unsaturated aldehyde is a reactive pharmacophore that can participate in covalent interactions with biological targets, a strategy that has been successfully employed in the design of irreversible inhibitors.
While specific examples of (E)-4-cyclohexylbut-2-enal as a direct precursor to a marketed drug are not readily found in the public domain, its potential as a key intermediate is evident. Its reactivity allows for the facile introduction of diverse functionalities, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening. For instance, the Michael addition of various nucleophiles to (E)-4-cyclohexylbut-2-enal can generate a wide array of derivatives with potentially interesting biological activities.
The patents associated with the chemical structure of (E)-4-cyclohexylbut-2-enal suggest its utility in the synthesis of more complex molecules, although the specific applications are often not disclosed in detail[1]. Researchers in drug discovery can leverage the reactivity of this compound to explore novel chemical space and develop new therapeutic agents. For example, it could be used in the synthesis of analogs of natural products or in the development of probes for chemical biology research.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling (E)-4-cyclohexylbut-2-enal. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information on related α,β-unsaturated aldehydes and cyclohexyl-containing compounds can provide guidance.
α,β-Unsaturated aldehydes are generally considered to be reactive and potentially hazardous. They can be irritants to the skin, eyes, and respiratory tract. Some are also known to be sensitizers. Therefore, it is essential to handle (E)-4-cyclohexylbut-2-enal in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
For the related compound, 4-cyclohexylbutan-2-one, GHS hazard statements include warnings for being a combustible liquid, harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[10]. It is reasonable to assume that (E)-4-cyclohexylbut-2-enal may have similar hazards.
General Handling Procedures:
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Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.
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Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
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Hygiene: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(E)-4-cyclohexylbut-2-enal is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its combination of a reactive α,β-unsaturated aldehyde and a lipophilic cyclohexyl group provides a unique platform for the construction of novel and complex molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity profile is essential for harnessing its full potential in the development of new pharmaceuticals and other fine chemicals. As research in medicinal chemistry continues to evolve, the utility of such well-defined and reactive building blocks will undoubtedly grow.
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